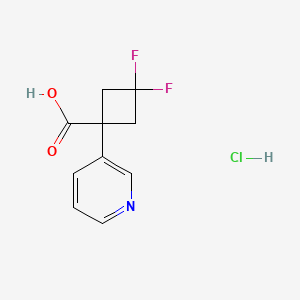
3,3-Difluoro-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3,3-Difluoro-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2225146-93-8 . It has a molecular weight of 249.64 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9F2NO2.ClH/c11-10(12)5-9(6-10,8(14)15)7-2-1-3-13-4-7;/h1-4H,5-6H2,(H,14,15);1H . This code provides a detailed description of the molecule’s structure, including the positions of the fluorine atoms and the carboxylic acid group.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties like melting point, boiling point, and density were not found in the available resources.科学的研究の応用
Pyridine Reactions and Applications
Pyridine, a component of the compound , interacts with halogenated compounds under hydrolytic conditions to form pyridinium betaines, illustrating its reactivity and potential for creating various derivatives. This reactivity is crucial for synthesizing materials with specific electronic or optical properties (Cullen & Soulen, 1981).
Fluorinated Cyclobutanes in Medicine
Fluorine-18 labeled analogs of cyclobutane carboxylic acids, such as 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), have been synthesized for use in positron emission tomography (PET) imaging. These compounds show promise in tumor imaging and delineation, highlighting the potential of fluorinated cyclobutanes in diagnostic medicine and oncology (Shoup & Goodman, 1999).
Pesticide Development
Compounds containing pyridine rings are frequently used in the discovery of new pesticides. For example, certain cyclopropanecarboxamide derivatives have shown potential insecticidal activity, suggesting that structural elements similar to the compound of interest could be valuable in developing novel agrochemicals (Liu et al., 2006).
Polymer Chemistry
The geminal difluorocyclobutane core, found in compounds related to the one , is a valuable structural motif in medicinal chemistry. Strategies for synthesizing gem-difluorocyclobutanes have been explored, indicating potential applications in materials science and polymer chemistry for creating compounds with unique properties (Lin et al., 2021).
Organic Synthesis and Catalysis
Cyclobutenes, closely related to the compound of interest, have been used as substrates in ring-opening metathesis polymerization (ROMP). This process highlights the reactivity of cyclobutene derivatives and their potential in synthesizing polymers with unique structural and functional properties, which could have applications ranging from materials science to drug delivery systems (Song et al., 2010).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements involve measures related to prevention, response in case of exposure, storage, and disposal .
特性
IUPAC Name |
3,3-difluoro-1-pyridin-3-ylcyclobutane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO2.ClH/c11-10(12)5-9(6-10,8(14)15)7-2-1-3-13-4-7;/h1-4H,5-6H2,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGJVRNKPOQOGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(C2=CN=CC=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
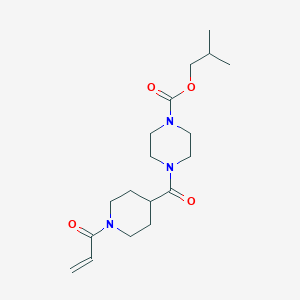
![2-[(4-Chloro-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one](/img/structure/B2567058.png)
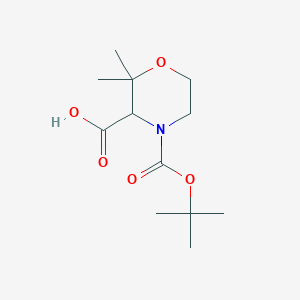
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)
![N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B2567062.png)
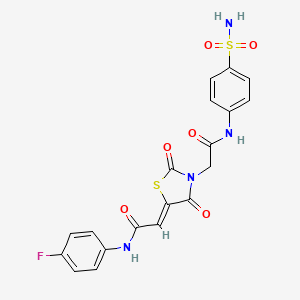
![2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}propanamide](/img/structure/B2567067.png)
![N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B2567068.png)
![methyl 4-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate](/img/structure/B2567069.png)
![2-METHYL-N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE](/img/structure/B2567070.png)
![N-[(4-fluorophenyl)methyl]-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2567071.png)
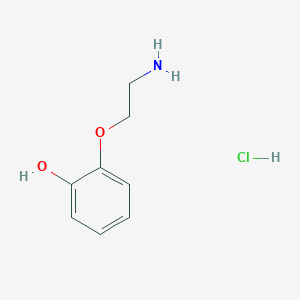
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2567073.png)
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid](/img/structure/B2567077.png)
